molecular formula C11H13BrO B13194995 3-Bromo-4-(4-methylphenyl)butan-2-one

3-Bromo-4-(4-methylphenyl)butan-2-one

Cat. No.: B13194995
M. Wt: 241.12 g/mol
InChI Key: IVEKKMWXUFJALO-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylphenyl)butan-2-one is an organic compound that belongs to the class of α-bromo ketones It is characterized by the presence of a bromine atom attached to the second carbon of a butanone chain, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Bromo-4-(4-methylphenyl)butan-2-one involves the Meerwein reaction. This reaction typically uses methyl vinyl ketone and arenediazonium bromides as starting materials. The reaction is carried out in the presence of a catalytic amount of copper(II) bromide in acetone at room temperature . Another method involves the bromination of 4-(4-methylphenyl)butan-2-one using N-bromosuccinimide or bromine in the presence of an acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylphenyl)butan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-(4-methylphenyl)butan-2-ol.

    Oxidation: Formation of 4-(4-methylphenyl)butanoic acid.

Scientific Research Applications

3-Bromo-4-(4-methylphenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylphenyl)butan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(3-methylphenyl)butan-2-one
  • 2-Bromo-4’-methylacetophenone
  • 4-Bromo-4’-methylpropiophenone

Uniqueness

3-Bromo-4-(4-methylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-4-(4-methylphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-3-5-10(6-4-8)7-11(12)9(2)13/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEKKMWXUFJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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